
2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide
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Overview
Description
2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phthalimide moiety, an acetamido group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the phthalimide derivative, which is then coupled with an acetamido group. The thiophene ring is introduced in the final step through a cyclization reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalimide moiety can be reduced to form phthalamic acid derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the phthalimide moiety can produce phthalamic acid derivatives .
Scientific Research Applications
2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The phthalimide moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π stacking interactions, which may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester: This compound shares the phthalimide and acetamido groups but has a different aromatic ring structure.
1,3-Dioxoisoindolin-2-yl derivatives: These compounds have similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c16-12(20)10-5-6-23-13(10)17-11(19)7-18-14(21)8-3-1-2-4-9(8)15(18)22/h1-6H,7H2,(H2,16,20)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNFKACGIFJTAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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